

Application Notes and Protocols for the Mesylation of 1-Boc-4-hydroxypiperidine

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Compound of Interest

tert-Butyl 4-
Compound Name: ((methylsulfonyl)oxy)piperidine-1-
carboxylate

Cat. No.: B114599

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the mesylation of 1-Boc-4-hydroxypiperidine to synthesize ***tert*-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate**. This reaction is a crucial step in the synthesis of various pharmaceutical intermediates, where the hydroxyl group is converted into a good leaving group (mesylate) for subsequent nucleophilic substitution reactions.

Reaction Principle

The mesylation of an alcohol involves the reaction of the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine. The base neutralizes the hydrochloric acid generated during the reaction, driving the reaction to completion. The resulting methanesulfonate (mesylate) ester is an excellent leaving group, making it a versatile intermediate for further synthetic transformations.

Experimental Protocol

This protocol is adapted from a procedure described in the synthesis of a key intermediate for Crizotinib.

Materials:

- 1-Boc-4-hydroxypiperidine
- Methanesulfonyl chloride (MsCl)
- Triethylamine (Et₃N)
- Methyl tert-butyl ether (MTBE)
- Saturated aqueous sodium bicarbonate solution (NaHCO₃)
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ethyl acetate
- n-Hexane

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- To a solution of 1-Boc-4-hydroxypiperidine in methyl tert-butyl ether (MTBE), add triethylamine.

- Cool the reaction mixture in an ice bath with stirring.
- Slowly add methanesulfonyl chloride to the cooled mixture.
- Allow the reaction to stir at room temperature for 1 hour.
- Wash the reaction mixture sequentially with a saturated aqueous sodium bicarbonate solution and then with saturated saline.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure.
- The resulting residue can be solidified or purified further, for example, by crystallization from a solvent system like ethyl acetate-n-hexane.

Data Presentation

The following table summarizes the quantitative data from a representative experimental procedure.

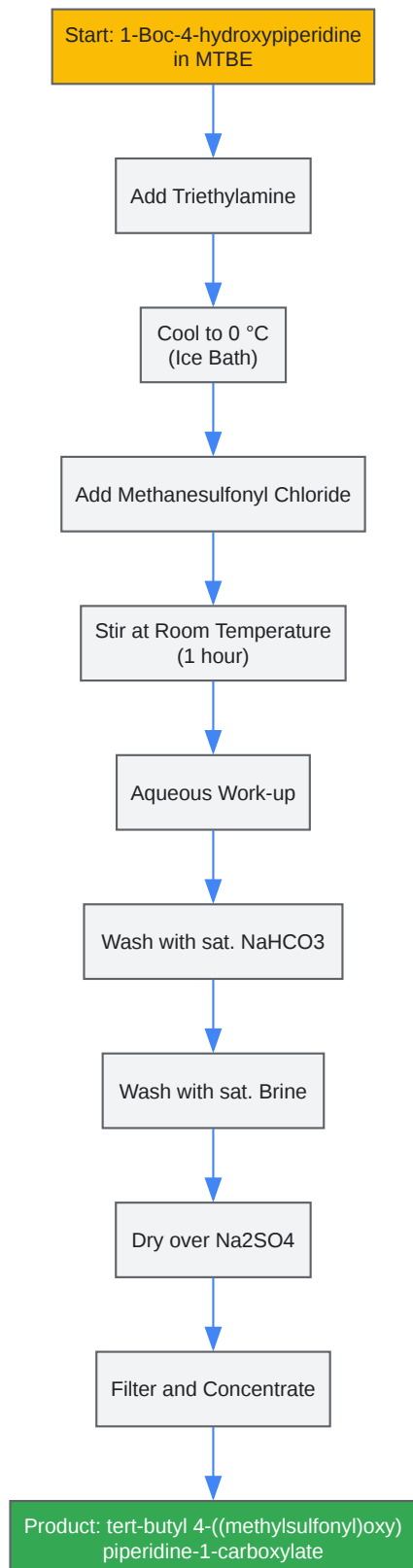
Reagent/Parameter	Molar Equivalent/Value	Notes
1-Boc-4-hydroxypiperidine	1.0 eq	Starting material
Triethylamine	3.0 eq	Base
Methanesulfonyl chloride	2.2 eq	Mesylating agent
Solvent	Methylene Chloride	---
Reaction Temperature	Ice-cooling to Room Temp.	---
Reaction Time	1 hour	---
Reported Yield	88.3%	Pale yellow solid

Visualizations

Reaction Scheme

Caption: Reaction scheme for the mesylation of 1-Boc-4-hydroxypiperidine.

Experimental Workflow



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Caption: Experimental workflow for the mesylation of 1-Boc-4-hydroxypiperidine.

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